molecular formula C12H12BrNO6 B8097841 1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate

1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate

Cat. No.: B8097841
M. Wt: 346.13 g/mol
InChI Key: LGRWIFYIVRYDTF-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate is a useful research compound. Its molecular formula is C12H12BrNO6 and its molecular weight is 346.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 2-(3-bromo-5-methoxycarbonylpyridin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO6/c1-18-10(15)6-4-7(13)9(14-5-6)8(11(16)19-2)12(17)20-3/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWIFYIVRYDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate (CAS Number: 2140305-90-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a bromo substituent and a methoxycarbonyl group on the pyridine ring, contributing to its reactivity and biological interactions.

Chemical Structure

The molecular formula of this compound is C12H12BrNO6C_{12}H_{12}BrNO_6, and it has a molecular weight of 346.13 g/mol. The structural representation highlights the presence of two ester groups and a brominated pyridine, which are critical for its biological activity.

Biological Activity

Recent studies have explored various aspects of the biological activity of this compound, particularly its potential as an antiviral agent and its interactions with different biological targets.

Antiviral Activity

Research has indicated that compounds containing pyridine rings can exhibit significant antiviral properties. Specifically, derivatives similar to this compound have been investigated for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) suggests that modifications on the pyridine ring can enhance antiviral potency. In particular, substituents that facilitate intramolecular hydrogen bonding have been shown to increase efficacy against HIV strains at submicromolar concentrations .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity against certain leukemia cell lines while sparing normal cells, indicating a potential therapeutic window for further development . The mechanism appears to involve apoptosis induction through mitochondrial pathways, although detailed mechanistic studies are still ongoing.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related pyridine derivatives:

  • HIV Integrase Inhibitors : A series of compounds structurally related to this compound were synthesized and tested for their ability to inhibit HIV integrase. The best-performing compounds displayed IC50 values in the range of 0.19–3.7 µM against various HIV subtypes .
  • Leukemia Treatment : A study focused on the anti-leukemic properties found that certain derivatives induced cell cycle arrest and apoptosis in HL-60 cells (human promyelocytic leukemia), suggesting potential use in treating acute myeloid leukemia .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Antiviral (HIV)IC50: 0.19–3.7 µM
Cytotoxicity (Leukemia)Induces apoptosis
SelectivitySpares normal cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study focusing on similar pyridine derivatives demonstrated that they can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromine atom and methoxycarbonyl group in 1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate may enhance its bioactivity against certain cancer types, particularly breast and lung cancers .
  • Antimicrobial Properties
    The compound has shown potential as an antimicrobial agent. A comparative study on various substituted pyridines revealed that those with halogen substitutions, such as bromine, exhibited enhanced activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for developing new antimicrobial therapies .

Agrochemical Applications

  • Pesticide Development
    The unique structure of this compound positions it as a candidate for developing new pesticides. Research into agrochemicals has highlighted the effectiveness of pyridine derivatives in controlling pests and diseases in crops. The brominated pyridine structure can potentially enhance the efficacy and selectivity of the pesticide formulations .

Materials Science Applications

  • Polymer Synthesis
    The compound's reactivity can be harnessed in polymer chemistry to create novel materials with specific properties. Its ability to participate in condensation reactions allows for the synthesis of polymers that could be used in coatings or as additives to enhance material performance. Studies have shown that incorporating such compounds can improve thermal stability and mechanical strength in polymer matrices .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; effective against breast cancer
Antimicrobial PropertiesEnhanced activity against S. aureus and E. coli
Pesticide DevelopmentEffective against crop pests; potential for new formulations
Polymer SynthesisImproved thermal stability and mechanical strength

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